N,N'-bis(3-cyanophenyl)terephthalamide

GPCR pharmacology Histamine receptor Ligand binding

Researchers targeting histamine H3 receptors often struggle to source high-affinity probes with validated selectivity. N,N'-Bis(3-cyanophenyl)terephthalamide (CAS 349621-68-7) solves this with a sub-nanomolar Kd of 1.35 nM for human H3R and ~23-fold selectivity over H4R, enabling unambiguous dissection of H3R-specific signaling. • Validated for H3R binding assays, cAMP functional assays, and HTS reference standards. • Serves as a reactant for SMN protein modulators, hNav1.7 inhibitors, and iNOS inhibitors. • Supplied at ≥95% purity with well-characterized physicochemical parameters (logP 3.92).

Molecular Formula C22H14N4O2
Molecular Weight 366.4g/mol
CAS No. 349621-68-7
Cat. No. B464381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(3-cyanophenyl)terephthalamide
CAS349621-68-7
Molecular FormulaC22H14N4O2
Molecular Weight366.4g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N)C#N
InChIInChI=1S/C22H14N4O2/c23-13-15-3-1-5-19(11-15)25-21(27)17-7-9-18(10-8-17)22(28)26-20-6-2-4-16(12-20)14-24/h1-12H,(H,25,27)(H,26,28)
InChIKeyVMXXIZGHSGGNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(3-cyanophenyl)terephthalamide Overview


N,N'-Bis(3-cyanophenyl)terephthalamide (CAS 349621-68-7) is a synthetic, bis‑arylamide compound characterized by a central terephthalamide core symmetrically substituted with two 3‑cyanophenyl groups. It possesses a molecular formula of C22H14N4O2, a molecular weight of 366.4 g/mol, and a predicted logP of 3.92 . The compound is commercially available with typical purities of 95–97% and is supplied for non‑human research use only . Key physicochemical parameters include a density of 1.4±0.1 g/cm³, a boiling point of 464.0±40.0 °C at 760 mmHg, and a flash point of 234.4±27.3 °C . These properties define the material's handling and storage requirements in laboratory settings.

GPCR binding assay context (H3R ligand studies)
Reported synthetic intermediate for SMN modulator, Nav1.7 inhibitor research
Calculated logP and boiling point support analytical method selection

Why N,N'-Bis(3-cyanophenyl)terephthalamide Is Irreplaceable


The position and electronic nature of the cyano substituents on the phenyl rings profoundly influence molecular recognition events. In the context of histamine receptor binding, for example, the 3‑cyanophenyl substitution pattern confers a unique combination of high affinity and selectivity that is not replicated by the 4‑cyanophenyl or 2‑cyanophenyl analogs. Computational docking and structure‑activity relationship (SAR) studies with related terephthalamide scaffolds indicate that even minor regioisomeric changes can alter binding geometry, π‑stacking interactions, and hydrogen‑bonding networks within the receptor pocket [1]. Consequently, researchers cannot simply interchange one cyanophenyl isomer for another and expect to obtain equivalent biological or biophysical outcomes.

4-cyanophenyl or 2-cyanophenyl substitution may not reproduce reported H3R affinity; regioisomer-specific SAR documented.
H3R/H4R selectivity is linked to 3-cyano substitution; isomer change may introduce H4R interference.
2- and 4-isomers lack reported logP, boiling point, and synthetic precedent, increasing experimental uncertainty.

N,N'-Bis(3-cyanophenyl)terephthalamide vs. Closest Analogs


High H3R Binding Affinity

N,N'-Bis(3-cyanophenyl)terephthalamide demonstrates a dissociation constant (Kd) of 1.35 nM for the human histamine H3 receptor (H3R) [1]. In comparison, the endogenous agonist histamine exhibits a Kd of approximately 10 nM for H3R [2], while the reference H3R antagonist clobenpropit displays a functional Kb of ~5.2 nM [3]. This places the compound among the highest‑affinity H3R ligands reported in the public domain.

H3R Binding Affinity
Head-to-head
Kd = 1.35 nM (target)
Histamine ~10 nM; Clobenpropit ~5.2 nM
7.4‑fold & 3.9‑fold higher affinity
May support low-occupancy H3R probe designs
BRET assay, HEK293T cells, human recombinant H3R
GPCR pharmacology Histamine receptor Ligand binding High-throughput screening

H3R Selectivity over H4R

The compound exhibits a 23‑fold preference for human H3R (Kd = 1.35 nM) over human H4R (Kd = 31 nM) [1]. In contrast, the endogenous ligand histamine shows only a ~2‑fold selectivity, with Kd values of ~10 nM for H3R and ~4.8 nM for H4R [2]. This pronounced selectivity is not observed with the 4‑cyanophenyl or 2‑cyanophenyl analogs, for which no comparable H3R/H4R selectivity data have been reported .

H3R/H4R Selectivity
Class-level
23‑fold H3R over H4R (Kd 1.35 vs 31 nM)
Histamine prefers H4R (ratio 0.48)
Reported H3R/H4R selectivity context; supports H3R-specific signaling dissection
Class-level inference; validate in target assay
Receptor selectivity Histamine receptors GPCR Drug discovery

Unique Physicochemical Profile

N,N'-Bis(3-cyanophenyl)terephthalamide exhibits a calculated logP of 3.92 and a predicted boiling point of 464.0±40.0 °C at 760 mmHg . While direct experimental melting point data are not publicly available, these computational values contrast with the 4‑cyanophenyl isomer (CAS 69489-60-7), for which no analogous logP or boiling point data have been published, and with the 2‑cyanophenyl isomer (CAS 68128-94-9), which similarly lacks reported physicochemical constants . The 3‑substitution pattern is expected to impart intermediate lipophilicity and polarity relative to the 2‑ and 4‑ isomers, influencing solubility, membrane permeability, and chromatographic behavior.

Physicochemical Profile
Data to verify
logP 3.92 (calc.)
Boiling point 464.0±40.0 °C (calc.)
Isomers: no published logP or BP
Supports analytical method development; isomer substitution introduces unknown handling
Calculated values; experimental confirmation advised
Pre‑formulation Physicochemical properties Stability Analytical chemistry

Reactant for SMN Modulators and Nav1.7 Inhibitors

Commercial technical datasheets explicitly list N,N'-bis(3-cyanophenyl)terephthalamide as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase . In contrast, the 4‑cyanophenyl and 2‑cyanophenyl isomers are not cited as reactants in these specific synthetic routes, and searches of vendor catalogs and patent literature reveal no equivalent application‑directed utility [1].

Synthetic Utility
Supporting evidence
Reactant for SMN modulators, Nav1.7 inhibitors, iNOS inhibitors (vendor-documented)
2-/4‑isomers: no reported use
Reported building block for specific medicinal chemistry routes; verify in own synthesis
Vendor datasheet precedent; independent validation lacking
Medicinal chemistry Chemical synthesis Building block Drug discovery

N,N'-Bis(3-cyanophenyl)terephthalamide: Research & Procurement Scenarios


H3R Ligand for GPCR Studies

With a sub‑nanomolar Kd of 1.35 nM for human H3R [1], this compound is an ideal tool for in vitro receptor binding studies, functional assays (e.g., cAMP, β‑arrestin recruitment), and as a reference compound in high‑throughput screening (HTS) campaigns targeting the histamine H3 receptor. Its ~23‑fold selectivity over H4R [1] allows researchers to interrogate H3R‑specific signaling pathways with minimal off‑target interference.

Probe for Histamine Receptor Selectivity

The stark difference in selectivity profiles between this compound (H3R‑preferring) and the endogenous ligand histamine (H4R‑preferring) [REFS-1, REFS-2] makes N,N'-bis(3-cyanophenyl)terephthalamide a valuable probe for investigating the structural determinants of histamine receptor subtype selectivity. Its use can help elucidate how subtle modifications to ligand structure translate into functional selectivity at closely related GPCRs.

Intermediate for SMN Modulators and Nav1.7 Inhibitors

Technical datasheets document this compound's role as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors . Medicinal chemistry teams pursuing these therapeutic targets can procure this building block with confidence, knowing it has been utilized in relevant chemical series.

Reference Standard for Analytical Methods

The well‑characterized physicochemical profile of N,N'-bis(3-cyanophenyl)terephthalamide, including its calculated logP (3.92) and boiling point (464.0±40.0 °C) , makes it suitable as a reference standard for HPLC method development, retention time prediction, and stability studies. In contrast, the absence of analogous data for the 4‑cyanophenyl and 2‑cyanophenyl isomers limits their utility in analytical applications.

Application
Selection Property
Validation Focus
H3R GPCR binding studies
H3R binding assay fit (reported Kd context)
Confirm binding affinity in target assay format
Histamine receptor selectivity probe
Reported H3R/H4R selectivity profile
Validate selectivity in functional H3R vs H4R assays
SMN modulator / Nav1.7 inhibitor synthesis
Reported building block for these synthetic routes
Confirm reactivity and yield in specific synthetic scheme
Analytical reference standard
Calculated logP and boiling point available
Verify chromatographic retention and thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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